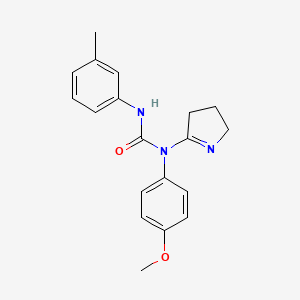

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea

説明

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea is a trisubstituted urea derivative characterized by three distinct aromatic and heterocyclic substituents:

- Substituent 1: A 3,4-dihydro-2H-pyrrol-5-yl group, a partially saturated five-membered heterocycle.

- Substituent 2: A 4-methoxyphenyl group, featuring an electron-donating methoxy moiety at the para position.

- Substituent 3: A 3-methylphenyl group, contributing lipophilicity and steric bulk.

The urea backbone (N–C(=O)–N) serves as a central scaffold, with substituents distributed across its two nitrogen atoms. This structural arrangement may influence conformational flexibility, solubility, and interactions with biological targets.

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-5-3-6-15(13-14)21-19(23)22(18-7-4-12-20-18)16-8-10-17(24-2)11-9-16/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANQHOXBHLWTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halides and appropriate nucleophiles.

Formation of the Urea Linkage: The final step involves the reaction of the pyrrolidine derivative with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

化学反応の分析

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can lead to various substituted aromatic compounds.

科学的研究の応用

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It can be used in studies to understand its interactions with biological targets and its effects on cellular processes.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

作用機序

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Urea-Based Analogues

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

This compound shares the urea core but differs significantly in substituents:

Implications :

- In contrast, the 3-fluorophenyl group in ’s compound introduces electron-withdrawing effects, which may alter binding affinity .

- Solubility : The methoxyethyl group in ’s compound could improve aqueous solubility compared to the target’s dihydro-pyrrol substituent.

- Biological Interactions : The pyrimidinyl-pyrazole moiety in ’s compound may engage in hydrogen bonding or target-specific interactions absent in the target compound.

Aryl-Substituted Piperazines (Non-Urea Compounds)

lists piperazine derivatives with aryl substituents, such as:

- 1-(4-Methoxyphenyl)piperazine (pMeOPP) : Para-methoxy substitution.

- 1-(3-Methylphenyl)piperazine (mMPP) : Meta-methyl substitution .

Implications :

- Pharmacological Profiles : While piperazines are often associated with neurotransmitter receptor modulation (e.g., serotonin, dopamine), the target urea derivative’s biological targets remain speculative.

- Regulatory Status : Piperazines like pMeOPP and mMPP are controlled substances, highlighting the regulatory implications of aryl substituent patterns .

Research Findings and Structural-Activity Relationships (SAR)

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

Fluorine Substitution : The 3-fluorophenyl group in ’s compound may enhance metabolic stability and binding specificity compared to the target’s 4-methoxyphenyl group .

Substituent Position : Meta-methyl (3-methylphenyl) in the target compound vs. para-methoxy (4-methoxyphenyl) may influence steric hindrance and electronic distribution at binding sites.

生物活性

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a urea functional group and two aromatic rings (4-methoxyphenyl and 3-methylphenyl). Its molecular formula is with a molecular weight of approximately 321.39 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Binding : The compound could interact with various receptors, modulating signaling pathways crucial for cellular functions.

- Pathway Modulation : It might influence intracellular signaling pathways, leading to altered cellular responses.

Anticancer Activity

Recent studies have suggested that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea exhibit promising anticancer properties. For instance:

- In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

- In vivo studies on animal models have shown a reduction in tumor size when treated with this compound, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects:

- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

- Animal Models : In models of induced inflammation, treatment with this compound resulted in reduced edema and inflammatory markers.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives of pyrrolidine compounds. The results indicated that 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value lower than many known chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

A study conducted by researchers at the University of Rennes investigated the anti-inflammatory properties of this compound. They found that it significantly decreased the levels of inflammatory markers in a mouse model of arthritis, suggesting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。